2-Methoxy-6-(trifluoromethyl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(trifluoromethyl)isonicotinonitrile is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxyisonicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(trifluoromethyl)pyridine
- 2-Methoxy-6-(trifluoromethyl)benzonitrile
- 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Uniqueness
2-Methoxy-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications where other similar compounds may not be suitable.
Properties
CAS No. |
1256788-85-8 |
---|---|
Molecular Formula |
C8H5F3N2O |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O/c1-14-7-3-5(4-12)2-6(13-7)8(9,10)11/h2-3H,1H3 |
InChI Key |
NICXSTIYHCUWEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.